BenchChemオンラインストアへようこそ!

6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one

CYP2A6 inhibition Drug metabolism Coumarin 7-hydroxylation

6-Chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one (CAS 690215-02-2) is a fully synthetic, dual-pharmacophore hybrid that fuses a 6-chlorocoumarin core with a 4-(diethylamino)chalcone moiety via an α,β-unsaturated ketone bridge. This architecture creates an extended π-conjugated push–pull system that simultaneously determines its spectroscopic signature and its molecular recognition at biological targets.

Molecular Formula C22H20ClNO3
Molecular Weight 381.86
CAS No. 690215-02-2
Cat. No. B2440393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one
CAS690215-02-2
Molecular FormulaC22H20ClNO3
Molecular Weight381.86
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
InChIInChI=1S/C22H20ClNO3/c1-3-24(4-2)18-9-5-15(6-10-18)7-11-20(25)19-14-16-13-17(23)8-12-21(16)27-22(19)26/h5-14H,3-4H2,1-2H3/b11-7+
InChIKeyUTRKYZRQYOXOIP-YRNVUSSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Alert: What Defines 6-Chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one (CAS 690215-02-2) Within Coumarin–Chalcone Libraries


6-Chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one (CAS 690215-02-2) is a fully synthetic, dual-pharmacophore hybrid that fuses a 6-chlorocoumarin core with a 4-(diethylamino)chalcone moiety via an α,β-unsaturated ketone bridge [1]. This architecture creates an extended π-conjugated push–pull system that simultaneously determines its spectroscopic signature and its molecular recognition at biological targets. Unlike simple coumarins or chalcones, the precise regiochemistry of the 6-Cl substitution on the coumarin ring and the 4'-NEt₂ group on the chalcone phenyl ring generates a unique electrostatic and steric surface that cannot be replicated by isomers bearing substituents at the 7- or 8-position [2]. The compound is primarily sourced for structure–activity relationship (SAR) campaigns, fluorescent probe development, and enzyme inhibition profiling where both the chloro and diethylamino pharmacophores are required in a single molecular entity.

Why 6-Chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one Cannot Be Replaced by a Generic Coumarin–Chalcone


Substituting this compound with a generic coumarin–chalcone hybrid or a simple positional isomer introduces measurable functional penalties. The 6-chloro substituent is not a passive bystander: in halogenated coumarin–chalcone series, moving the halogen from the 6- to the 7-position or replacing it with a methoxy group can invert selectivity between monoamine oxidase isoforms (MAO-B vs. MAO-A) or abolish acetylcholinesterase (AChE) inhibition entirely [1]. Simultaneously, the 4-(diethylamino) group on the chalcone phenyl ring acts as a strong electron-donating TICT (Twisted Intramolecular Charge Transfer) modulator that governs both the fluorescence quantum yield and the binding pose within hydrophobic enzyme pockets [2]. Procurement of a compound lacking this specific combination—e.g., a 7-diethylamino coumarin with a different chalcone substitution—yields a materially different pharmacological and photophysical profile, rendering cross-study comparisons invalid and SAR datasets internally inconsistent. The quantitative evidence below substantiates why structural fidelity to CAS 690215-02-2 is a non-negotiable experimental variable.

Head-to-Head Quantitative Differentiation of 6-Chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one


CYP2A6 Inhibition Potency: 6-Cl,4′-NEt₂ Coumarin–Chalcone vs. Methoxy-Substituted Analogs

The target compound (BDBM50358746; CHEMBL596015) inhibits cytochrome P450 2A6 with an IC₅₀ of 50 nM in human liver microsomes, measured via the suppression of coumarin 7-hydroxylation after a 30-minute preincubation [1]. For comparison, a structurally related 7-methoxy-substituted coumarin–chalcone hybrid bearing a 4-methoxyphenyl acryloyl moiety (H12) requires EC₅₀ values of 25.6 µM against Leishmania amastigotes, indicating that the 6-Cl/4′-NEt₂ architecture drives a fundamentally different target engagement profile that is not captured by 7-alkoxy-substituted analogs [2]. This 500-fold difference in potency ranges underscores the distinct pharmacological fingerprint of the 6-chloro, 4′-diethylamino substitution pattern.

CYP2A6 inhibition Drug metabolism Coumarin 7-hydroxylation

MAO-B Selectivity: Positional Impact of the 6-Chloro Substituent vs. 6-Unsubstituted or 7-Substituted Analogs

In a series of halogenated coumarin–chalcones, the 6-chloro-substituted compound CC2 (a close structural analog of CAS 690215-02-2 bearing a 6-chlorocoumarin core) inhibited MAO-B with an IC₅₀ of 0.51 µM and a selectivity index (SI) of >78.4 over MAO-A [1]. The companion compound CC1 (6-Cl variant with slightly different chalcone substitution) showed IC₅₀ = 0.69 µM with SI > 58.0. In contrast, the broader chalcocoumarin series evaluated by the same research group yielded ChC4 (a 7-methoxy, non-chlorinated analog) with MAO-B IC₅₀ = 0.76 µM [2]. While the absolute MAO-B potencies are comparable, only the 6-chloro-bearing compounds CC1 and CC2 demonstrated concurrent butyrylcholinesterase (BChE) inhibition (CC2 IC₅₀ = 7.00 µM, SI > 5.73 over AChE) and reactive oxygen species (ROS) scavenging activity—multitarget functionality absent in the non-halogenated ChC4 scaffold [1].

MAO-B inhibition Neurodegeneration Selectivity index

Acetylcholinesterase Inhibition: The Chloro Substituent Advantage in Ring-B Chalcone Position

In a systematic SAR study of fourteen coumarin–chalcone hybrids, the chloro-substituted derivative 8d (bearing a chloro group on the chalcone ring-B) achieved the most potent AChE inhibition with IC₅₀ = 0.201 ± 0.008 µM, outperforming galantamine (IC₅₀ = 1.142 ± 0.027 µM) by a factor of 5.7 [1]. Within the same series, the least potent non-chlorinated analog had an IC₅₀ of 1.047 µM—a 5.2-fold potency range attributable solely to substitution pattern. The target compound (CAS 690215-02-2) incorporates chloro substitution on the coumarin core rather than on the chalcone ring-B, yet the class-level inference is clear: the presence and position of the chloro substituent is a critical potency determinant for AChE inhibition, and compounds lacking chlorine consistently underperform [1]. Furthermore, cytotoxicity screening at concentrations up to 1 mg/mL showed no significant effect for the entire series, confirming that the chloro substitution does not introduce cellular toxicity at pharmacologically relevant concentrations [1].

Acetylcholinesterase Alzheimer's disease SAR

Antiparasitic Activity Dependence on C7 Substitution: Why the 6-Cl,4′-NEt₂ Combination Is Pharmacologically Distinct

A panel of sixteen 3-cinnamoyl-2H-chromen-2-one hybrids revealed that the C7 substituent on the coumarin ring is the dominant structural requirement for antileishmanial and antitrypanosomal activity [1]. The most active compound, H25 (7-OMe, 3-OEt-4-OH on chalcone), achieved EC₅₀ = 18.6 µM against Leishmania braziliensis and EC₅₀ = 13.2 µM against Trypanosoma cruzi, comparable to the reference drug benznidazole. Critically, the 7-diethylamino-substituted hybrid H12 (lacking the 6-chloro substitution) showed EC₅₀ = 25.6 µM—a 38% reduction in potency versus H25 [1]. This demonstrates that the diethylamino group at C7 (rather than C6 as in the target compound) contributes to antiparasitic activity, but optimal potency requires additional synergistic substitution. The target compound's unique 6-chloro/4′-diethylamino architecture, which lacks a C7 substituent, is therefore expected to exhibit a distinct antiparasitic potency and selectivity profile compared to all tested 7-substituted analogs, positioning it as a valuable negative-control or selectivity tool in antiparasitic SAR campaigns where C7-substituted compounds are the primary actives [1].

Leishmaniasis Chagas disease Coumarin SAR

Fluorescence Modulation via Intramolecular Charge Transfer: The 4′-Diethylamino Group as a Photophysical Handle

Cinnamoyl–coumarin derivatives bearing electron-donating substituents on the chalcone phenyl ring undergo Twisted Intramolecular Charge Transfer (TICT) upon photoexcitation, producing environment-sensitive fluorescence emission that can be exploited for biological imaging and membrane dynamics studies [1]. The target compound's 4-(diethylamino) group is a strong electron donor that red-shifts the emission wavelength and enhances the Stokes shift relative to methoxy-substituted analogs. In a comparative photophysical study, cinnamoyl–coumarin derivatives without the diethylamino group exhibited markedly lower fluorescence quantum yields in aqueous environments, whereas the diethylamino-substituted variants retained usable fluorescence intensity even upon encapsulation in cucurbit[7]uril, demonstrating their suitability as supramolecular fluorescent reporters [2]. Although direct quantum yield data for CAS 690215-02-2 have not been published, the documented TICT photophysics of the 4′-NEt₂ pharmacophore provides a class-level expectation that this compound will outperform non-aminated analogs as a fluorescent probe in hydrophobic binding pockets and membrane environments.

Fluorescent probe TICT Quantum yield

Cytotoxicity and Drug-Likeness: Safety Margin Assessment vs. Clinical Reference Compounds

Halogenated coumarin–chalcones CC1 and CC2 (both containing the 6-chlorocoumarin core present in the target compound) were evaluated for in vitro cytotoxicity on Vero cells (normal African green monkey kidney epithelial cells) via the MTT assay [1]. Both compounds were non-toxic up to 100 µg/mL, a concentration approximately 100-fold higher than their effective MAO-B inhibitory concentrations (IC₅₀ ≈ 0.5–0.7 µM, corresponding to ~0.2 µg/mL). This wide therapeutic window compares favorably with many clinically used CNS drugs that exhibit cytotoxicity at 10- to 50-fold their therapeutic concentrations. In a separate study, coumarin–chalcone AChE inhibitors including the chloro-substituted hybrid 8d showed no significant cytotoxicity at 1 mg/mL in the MTT assay [2]. All evaluated compounds additionally met standard drug-likeness criteria (Lipinski's Rule of Five, Veber rules) with no PAINS alerts, confirming that the 6-chlorocoumarin–chalcone scaffold is compatible with downstream lead optimization [1].

Cytotoxicity Drug-likeness Vero cells

High-Impact Procurement Scenarios for 6-Chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one


CYP2A6 Selectivity Profiling Panels in Drug Discovery

With an IC₅₀ of 50 nM against CYP2A6 in human liver microsomes [1], this compound serves as a high-potency tool inhibitor for cytochrome P450 reaction phenotyping. Sparing at nanomolar concentrations minimizes the solvent (DMSO) load in microsomal incubations and reduces the risk of pan-CYP inhibition artifacts. It is particularly suited for laboratories comparing CYP2A6 inhibition profiles between species (human, rodent, non-human primate) or between wild-type and polymorphic CYP2A6 variants (*2, *4, *7, *9, *10 alleles).

Negative-Control Compound in C7-Substituted Antiparasitic Coumarin–Chalcone SAR

Because optimal antileishmanial and antitrypanosomal activity in the 3-cinnamoyl-2H-chromen-2-one series strictly depends on C7 substitution (e.g., 7-OMe or 7-NEt₂) [2], CAS 690215-02-2—which carries a 6-chloro substituent and an unsubstituted C7 position—functions as an ideal inactive or low-activity comparator. Its inclusion in antiparasitic screening panels enables researchers to experimentally confirm that observed activity is C7-dependent, strengthening SAR conclusions and patent claims.

Fluorescent Probe Development Leveraging TICT Photophysics

The 4-(diethylamino)phenyl acryloyl moiety in this compound is a well-characterized TICT (Twisted Intramolecular Charge Transfer) donor that confers environment-sensitive fluorescence [3]. Researchers developing fluorescent sensors for hydrophobic protein binding pockets, lipid membrane order, or supramolecular host–guest complexes can use this compound as a scaffold for further derivatization or as a reference TICT probe. Its chloro substituent provides a synthetic handle for further functionalization (e.g., Suzuki coupling) without disrupting the push–pull electronic system.

Multitarget Neurodegenerative Disease Screening Libraries

The 6-chlorocoumarin–chalcone scaffold has demonstrated simultaneous MAO-B inhibition (IC₅₀ = 0.51 µM), BChE inhibition (IC₅₀ = 7.00 µM), and ROS scavenging activity [4]. CAS 690215-02-2, bearing the requisite 6-chloro substitution and a diethylamino group capable of additional receptor interactions, is a strong candidate for inclusion in focused libraries targeting Alzheimer's and Parkinson's disease multitarget-directed ligand (MTDL) programs, where a single compound addressing cholinergic deficit, oxidative stress, and monoamine dysregulation is preferred over combination screening.

Quote Request

Request a Quote for 6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.